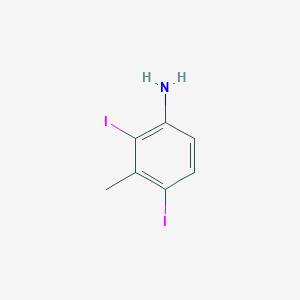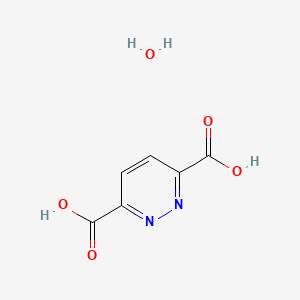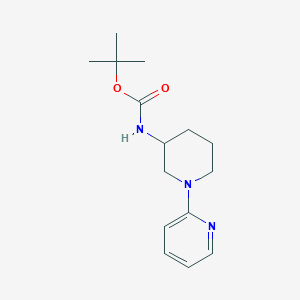
Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate, also known by its IUPAC name tert-butyl 1-(2-pyridinyl)-3-piperidinylcarbamate , is a chemical compound with the molecular formula C₁₄H₂₂N₄O₂. It has a molecular weight of 278.35 g/mol . This compound belongs to the class of carbamates and contains a piperidine ring substituted with a pyridine moiety.
準備方法
Synthetic Routes:
The synthetic preparation of tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate involves several steps. While specific literature references are scarce, here’s a general outline:
Piperidine Derivative Synthesis: Start by synthesizing the piperidine derivative, which typically involves cyclization of an appropriate precursor.
Pyridine Substitution: Introduce the pyridine group by reacting the piperidine derivative with a pyridine-containing reagent.
Carbamate Formation: Finally, protect the amino group of the piperidine with a tert-butyl carbamate group.
Industrial Production:
化学反応の分析
Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate can participate in various chemical reactions:
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Substitution Reactions: The piperidine nitrogen and pyridine nitrogen are potential sites for substitution reactions.
Common Reagents: Reagents like acids, bases, and oxidants play a role in its transformations.
Major Products: The specific products formed depend on the reaction conditions and substituents.
科学的研究の応用
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may act as a ligand for receptors or enzymes.
Industry: Its derivatives could serve as building blocks for other compounds.
作用機序
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
類似化合物との比較
While detailed comparisons are limited, similar compounds include:
Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate: (CAS: 1052705-54-0)
Tert-butyl N-([1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)]piperidin-3-yl)methyl]carbamate: (CAS: 1417793-53-3)
特性
分子式 |
C15H23N3O2 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
tert-butyl N-(1-pyridin-2-ylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-6-10-18(11-12)13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,17,19) |
InChIキー |
VZMZVVCEXKCSCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



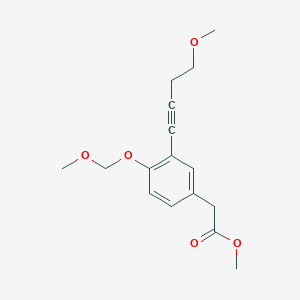
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)
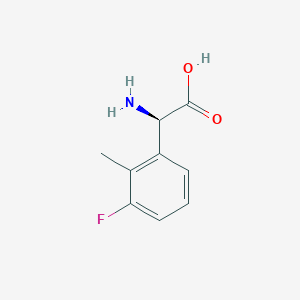
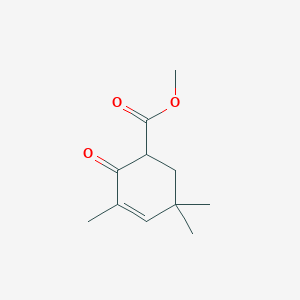
![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
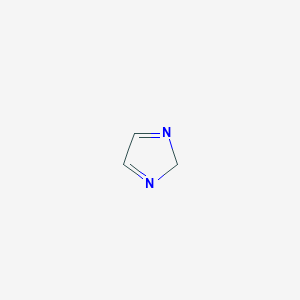
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
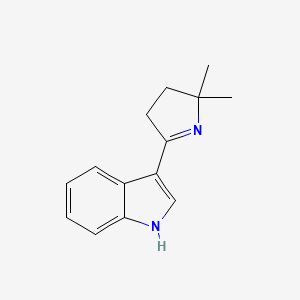
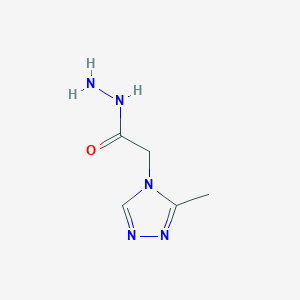
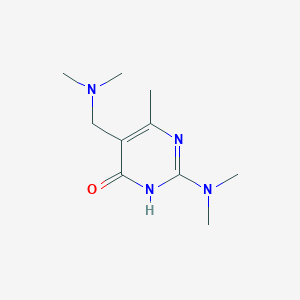
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
